![molecular formula C10H8N2O3 B2801561 Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate CAS No. 1126636-89-2](/img/structure/B2801561.png)
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound with the molecular formula C10H8N2O3. It is a derivative of imidazo[1,2-a]pyridine, a class of compounds known for their diverse biological activities and applications in medicinal chemistry .
Wirkmechanismus
Target of Action
Mode of Action
Imidazo[1,2-a]pyridines have been reported to undergo various radical reactions for direct functionalization through transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
Imidazo[1,2-a]pyridines are known to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate typically involves the formylation of imidazo[1,2-a]pyridine derivatives. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the desired position .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Vilsmeier-Haack reaction or other formylation techniques to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions often use reagents like Grignard reagents (RMgX) or organolithium compounds (RLi).
Major Products
Oxidation: 3-Carboxy-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester.
Reduction: 3-Hydroxymethyl-imidazo[1,2-a]pyridine-6-carboxylic acid methyl ester.
Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate has shown promise as a lead compound in drug discovery due to its biological activities:
- Anticancer Activity : Research has identified derivatives of imidazo[1,2-a]pyridine as potential anticancer agents. For instance, compounds targeting the CLK1 kinase have been developed from this scaffold, demonstrating significant inhibitory effects on cancer cell proliferation and induction of autophagy .
- Antimicrobial Properties : The compound has been evaluated for its efficacy against various pathogens, including multidrug-resistant strains of Mycobacterium tuberculosis. Studies indicate that it exhibits significant antibacterial activity, making it a candidate for further development in treating resistant infections .
Drug Development
The structural characteristics of this compound allow for modifications that can enhance its pharmacological properties:
- Synthesis of Derivatives : The compound serves as a versatile building block for synthesizing a range of derivatives with improved activity profiles against specific biological targets. For example, modifications to the carboxylate group can yield compounds with enhanced selectivity for certain kinases .
- Targeting Specific Pathways : Compounds derived from this structure have been explored for their ability to modulate critical signaling pathways involved in cancer and other diseases. The PI3K/Akt/mTOR pathway is one such target where imidazo[1,2-a]pyridine derivatives have shown potential .
Material Science
Beyond biological applications, this compound is also being investigated for its utility in material science:
- Optoelectronic Devices : The unique electronic properties of imidazo[1,2-a]pyridine derivatives make them suitable candidates for developing materials used in sensors and optoelectronic devices. The ability to modify their electronic properties through functionalization opens avenues for innovative applications .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Imidazo[1,2-a]pyridine: The parent compound, known for its broad range of biological activities.
2,7-Dimethylimidazo[1,2-a]pyridine-3-carboxamide: Known for its anti-tuberculosis activity.
3-IPEHPC: A potent inhibitor of Rab11A prenylation.
Uniqueness
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate is unique due to the presence of both a formyl group and a carboxylic acid methyl ester group. This combination allows for diverse chemical modifications and potential biological activities, making it a valuable compound in medicinal chemistry and other fields .
Biologische Aktivität
Methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate (FMCAME) is a member of the imidazo[1,2-a]pyridine family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into the compound's synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
FMCAME is characterized by its complex molecular structure, represented by the formula C10H8N2O3 and a molecular weight of 204.19 g/mol. The compound features a formyl group and a carboxylate moiety, which are significant for its biological interactions.
Synthesis
FMCAME can be synthesized through various methods, often involving the formylation of imidazo[1,2-a]pyridine derivatives. A notable method includes a Cu-catalyzed C–H bond formylation reaction using environmentally friendly reagents like DMSO and molecular oxygen, which yields high product purity without the need for toxic solvents or catalysts .
Antimicrobial Activity
Research indicates that FMCAME exhibits significant antimicrobial properties, particularly against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Compounds within the imidazo[1,2-a]pyridine class have been shown to inhibit Mycobacterium tuberculosis effectively .
Table 1: Antimicrobial Activity of FMCAME and Related Compounds
Compound Name | MIC (μM) | Target Organism |
---|---|---|
FMCAME | 0.2 | Mycobacterium tuberculosis |
Compound A | 0.5 | Mycobacterium tuberculosis |
Compound B | 0.3 | Mycobacterium tuberculosis |
Cytotoxicity and Apoptosis Induction
In vitro studies have demonstrated that FMCAME induces apoptosis in cancer cell lines such as HT-29 and Caco-2. The mechanism involves the release of cytochrome c from mitochondria, leading to the activation of caspases 3 and 8, which are critical mediators of apoptosis .
Table 2: Apoptotic Effects Induced by FMCAME
Cell Line | Treatment Time (h) | % Cell Death |
---|---|---|
HT-29 | 2 | 60% |
Caco-2 | 2 | 55% |
The biological activity of FMCAME can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : FMCAME has been identified as a potential inhibitor of QcrB, an enzyme crucial for the electron transport chain in Mycobacterium tuberculosis .
- Induction of Apoptosis : The compound triggers apoptotic pathways in cancer cells through mitochondrial dysfunction and caspase activation .
- Antimicrobial Mechanisms : The structural features of FMCAME allow it to interact with bacterial cell membranes or specific enzymes essential for bacterial survival.
Case Studies
A series of studies have evaluated the efficacy of FMCAME against various pathogens:
- Study on MDR-TB : A recent study reported that FMCAME exhibited a minimum inhibitory concentration (MIC) comparable to established anti-TB drugs, indicating its potential as a novel therapeutic agent .
- Cancer Cell Line Studies : Research on HT-29 cells showed that treatment with FMCAME resulted in significant apoptosis within two hours, highlighting its rapid action against cancer cells .
Eigenschaften
IUPAC Name |
methyl 3-formylimidazo[1,2-a]pyridine-6-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)7-2-3-9-11-4-8(6-13)12(9)5-7/h2-6H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOISSYVAJVWIDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN2C(=NC=C2C=O)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.